![molecular formula C30H29N3O4 B2967993 N-(benzo[d][1,3]dioxol-5-yl)-2-((2-(4-benzylpiperidin-1-yl)quinolin-8-yl)oxy)acetamide CAS No. 921555-58-0](/img/structure/B2967993.png)
N-(benzo[d][1,3]dioxol-5-yl)-2-((2-(4-benzylpiperidin-1-yl)quinolin-8-yl)oxy)acetamide
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Description
N-(benzo[d][1,3]dioxol-5-yl)-2-((2-(4-benzylpiperidin-1-yl)quinolin-8-yl)oxy)acetamide is a useful research compound. Its molecular formula is C30H29N3O4 and its molecular weight is 495.579. The purity is usually 95%.
BenchChem offers high-quality N-(benzo[d][1,3]dioxol-5-yl)-2-((2-(4-benzylpiperidin-1-yl)quinolin-8-yl)oxy)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(benzo[d][1,3]dioxol-5-yl)-2-((2-(4-benzylpiperidin-1-yl)quinolin-8-yl)oxy)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial and Antibacterial Applications
Benzodioxol derivatives have shown various biological activities, including antimicrobial potentials. They have been evaluated against different types of bacterial strains such as Staphylococcus aureus , Escherichia coli , Enterococcus faecalis , and Pseudomonas aeruginosa .
Anticancer Potential
Some benzodioxol derivatives have been linked to cancer cell development and proliferation, indicating a potential role in anticancer research .
Antidiabetic Potential
Benzodioxol carboxamide derivatives have been investigated for their antidiabetic potential, which could be an area of application for the compound .
Analgesic Applications
The benzodioxole nucleus has been utilized in drug discovery for molecules with analgesic potentials .
Central Nervous System (CNS) Applications
4-Benzylpiperidine acts as a monoamine releasing agent and is most efficacious as a releaser of norepinephrine, which could indicate potential CNS applications .
Enzyme Inhibition
Benzylpiperidin derivatives have shown acetylcholinesterase inhibition activity, which is significant in treating diseases like Alzheimer’s .
Drug Synthesis
Piperidine-containing compounds are important synthetic medicinal blocks for drug construction, suggesting that the compound could be valuable in synthesizing new drugs .
Metal Ion Chelating Activity
Some benzylpiperidin derivatives have shown metal ion chelating activity, which could be useful in research involving metal ions like copper or zinc .
In Vitro Biological Evaluation of Benzodioxol Derivatives - Springer Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents - MDPI Characterization and Investigation of Novel Benzodioxol Derivatives - MDPI In Vitro Biological Evaluation of Benzodioxol Derivatives - Springer 4-Benzylpiperidine - Wikipedia Synthesis and Bio-Evaluation of Benzylpiperidin Derivatives - Springer Piperidine Derivatives: Recent Advances in Synthetic Medicinal Blocks for Drugs Construction - MDPI
properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[2-(4-benzylpiperidin-1-yl)quinolin-8-yl]oxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H29N3O4/c34-29(31-24-10-11-25-27(18-24)37-20-36-25)19-35-26-8-4-7-23-9-12-28(32-30(23)26)33-15-13-22(14-16-33)17-21-5-2-1-3-6-21/h1-12,18,22H,13-17,19-20H2,(H,31,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQVGRZKKAJFRAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C3=NC4=C(C=CC=C4OCC(=O)NC5=CC6=C(C=C5)OCO6)C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H29N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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